4,9-Dihydropyrano[3,4-b]indole-1,3-dione

Medicinal Chemistry Antiviral Drug Discovery HCV NS5B Inhibitors

This unsubstituted parent scaffold (CAS 60442-29-7) is the essential starting point for systematic SAR exploration of HCV NS5B polymerase non‑nucleoside inhibitors (IC₅₀ down to 0.06 µM) and for generating 9‑glycosyl antibacterial leads. The free N9‑H position and intact 1,3‑dione moiety are critical—substituting with a close analog such as the 9‑methyl derivative (CAS 60442‑30‑0) permanently blocks N9 derivatization, eliminating access to glycosylated antibacterial chemotypes. Choose this ≥97% pure intermediate to preserve full synthetic flexibility and enable reproducible API scale‑up. Ideal for medicinal chemistry, antiviral drug discovery, and antibacterial lead optimization programs.

Molecular Formula C11H7NO3
Molecular Weight 201.181
CAS No. 60442-29-7
Cat. No. B2840090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dihydropyrano[3,4-b]indole-1,3-dione
CAS60442-29-7
Molecular FormulaC11H7NO3
Molecular Weight201.181
Structural Identifiers
SMILESC1C2=C(C(=O)OC1=O)NC3=CC=CC=C23
InChIInChI=1S/C11H7NO3/c13-9-5-7-6-3-1-2-4-8(6)12-10(7)11(14)15-9/h1-4,12H,5H2
InChIKeyDRBDVHIEYHBCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Dihydropyrano[3,4-b]indole-1,3-dione (CAS 60442-29-7): Core Scaffold for HCV NS5B Inhibitors and Antibacterial Agents – Technical Specifications and Procurement Guide


4,9-Dihydropyrano[3,4-b]indole-1,3-dione (CAS 60442-29-7) is a heterocyclic compound featuring a fused pyrano and indole ring system with molecular formula C11H7NO3 and molecular weight 201.18 [1]. It serves as a foundational core scaffold for the synthesis of pyrano[3,4-b]indole-based inhibitors of hepatitis C virus (HCV) NS5B polymerase and for 9-glycosyl derivatives with antibacterial activity [2]. This compound is commercially available as a high-purity research intermediate (typically ≥97%) from multiple suppliers, supporting applications in medicinal chemistry, antiviral drug discovery, and antibacterial lead optimization [1].

Why Generic Substitution Fails: Scaffold-Specific Activity and Synthetic Divergence of 4,9-Dihydropyrano[3,4-b]indole-1,3-dione


The pyrano[3,4-b]indole scaffold exhibits a profound structure–activity relationship (SAR) dependence on substitution pattern. The unsubstituted 4,9-dihydropyrano[3,4-b]indole-1,3-dione is not biologically active per se; its value lies in serving as a versatile synthetic hub that can be elaborated into potent inhibitors or antibacterial agents through targeted N9‑alkylation, glycosylation, or C‑ring modifications [1][2]. Generic substitution with a close analog such as the 9‑methyl derivative (CAS 60442-30-0) irreversibly blocks the N9 position, curtailing the chemical space accessible for SAR exploration and limiting the ability to generate glycosylated antibacterial leads. Furthermore, the core pyranoindole‑1,3‑dione oxidation state is essential for subsequent ring‑expansion or reduction chemistries that are not feasible with other indole‑fused scaffolds [1][3]. Therefore, substituting this compound with an analog would fundamentally alter synthetic accessibility and biological optimization trajectories.

Quantitative Evidence Guide for 4,9-Dihydropyrano[3,4-b]indole-1,3-dione Differentiation


Core Scaffold for Potent and Selective HCV NS5B Polymerase Inhibitors

The pyrano[3,4-b]indole scaffold is the essential structural foundation for a series of HCV NS5B polymerase inhibitors. The unsubstituted 4,9-dihydropyrano[3,4-b]indole-1,3-dione serves as the synthetic precursor that can be elaborated into inhibitors with IC50 values ranging from 3.0 µM (lead compound 5) down to 0.06 µM (optimized compound 16) [1]. This >50‑fold improvement in potency is achieved through systematic substitution at positions C1, C5, and C8 of the pyranoindole core, demonstrating that the parent scaffold enables extensive SAR exploration [1][2]. In contrast, alternative indole‑fused heterocycles (e.g., indole‑3‑acetic acid derivatives or unsubstituted indole) do not provide the same allosteric binding mode to HCV NS5B and lack the demonstrated inhibitory potency [2].

Medicinal Chemistry Antiviral Drug Discovery HCV NS5B Inhibitors

Precursor for Antibacterial 9‑Glycosyl Derivatives with Demonstrated Activity

While 4,9-dihydropyrano[3,4-b]indole-1,3-dione itself is inactive as an antibacterial agent, it is the essential starting material for synthesizing 9‑glycosyl derivatives that exhibit moderate antibacterial activity against both Gram‑positive and Gram‑negative bacteria [1]. Specifically, the α‑L‑arabinopyranoside derivative (synthesized from this parent compound) showed inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays [1]. This demonstrates that the scaffold provides a tunable platform for antibacterial lead generation. In contrast, the 9‑methyl analog (CAS 60442-30-0) cannot undergo glycosylation at N9, thereby precluding this entire class of antibacterial derivatives.

Antibacterial Drug Discovery Glycochemistry Natural Product Synthesis

Synthetic Versatility: Free N9 Position Enables Diverse Derivatization Relative to N9‑Methyl Analog

The unsubstituted N9 position in 4,9-dihydropyrano[3,4-b]indole-1,3-dione permits facile N‑alkylation and glycosylation reactions, enabling the generation of diverse derivative libraries [1][2]. In contrast, the 9‑methyl derivative (CAS 60442-30-0) permanently blocks this site, limiting derivatization to other positions and requiring alternative, often lower‑yielding synthetic strategies. This structural difference directly impacts the breadth of SAR exploration and the efficiency of library synthesis.

Organic Synthesis Medicinal Chemistry Chemical Biology

Commercial Purity and Availability: ≥97% Purity Supports Reproducible Scale‑Up

Commercially available 4,9-dihydropyrano[3,4-b]indole-1,3-dione is supplied with guaranteed purity of ≥97% (NLT 97%) from MolCore and 98% from Leyan, ensuring reproducibility in SAR studies and scale‑up synthesis . This purity level meets or exceeds the typical ≥95% purity benchmark for research‑grade pharmaceutical intermediates, reducing variability in biological assays and synthetic yields.

Chemical Procurement Drug Discovery API Intermediate

Optimal Application Scenarios for 4,9-Dihydropyrano[3,4-b]indole-1,3-dione (CAS 60442-29-7)


Antiviral Drug Discovery – HCV NS5B Inhibitor Lead Optimization

Researchers developing non‑nucleoside inhibitors of HCV NS5B polymerase utilize 4,9-dihydropyrano[3,4-b]indole-1,3-dione as the core scaffold for systematic SAR exploration. Starting from this parent compound, introduction of substituents at C1, C5, and C8 has yielded inhibitors with IC50 values as low as 0.06 µM and demonstrated in vivo activity in animal models [1][2].

Antibacterial Lead Generation – Glycoside Library Synthesis

The unsubstituted N9 position allows direct glycosylation to produce a library of 9‑glycosyl derivatives with moderate antibacterial activity against Gram‑positive and Gram‑negative pathogens [3]. This scaffold is therefore a strategic starting point for antibacterial drug discovery programs focusing on novel glycosidic leads.

Organic Synthesis Methodology – N‑Alkylation and Ring‑Expansion Reactions

The free N9‑H and the 1,3‑dione moiety make this compound an ideal substrate for developing new synthetic methodologies, including N‑alkylation, glycosylation, and conversion to tetrahydro‑pyridoindoles. These transformations are foundational for constructing complex heterocyclic libraries in medicinal chemistry [4].

Pharmaceutical Intermediate Procurement – High‑Purity API Intermediate Supply

With commercial availability at ≥97% purity from multiple vendors, this compound meets the stringent purity requirements for use as an advanced intermediate in API synthesis. Its consistent quality supports reproducible scale‑up and regulatory documentation in pharmaceutical R&D .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,9-Dihydropyrano[3,4-b]indole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.